6-Methyl-4,6-dihydrothieno[2,3-c]furan
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Overview
Description
6-Methyl-4,6-dihydrothieno[2,3-c]furan is a heterocyclic compound with the molecular formula C7H8OS. It is known for its unique structure, which includes a thiophene ring fused with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,6-dihydrothieno[2,3-c]furan can be achieved through several methods. One common approach involves the reaction of 4,5-dihydrothiophen-3(2H)-one with appropriate reagents to form the desired compound. This process typically involves multiple steps, including palladium-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,6-dihydrothieno[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene and furan rings, which provide reactive sites for different reagents .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methyl-4,6-dihydrothieno[2,3-c]furan has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4,6-dihydrothieno[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in cell cycle regulation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-6-methylthieno[2,3-c]furan
- 2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile
Uniqueness
6-Methyl-4,6-dihydrothieno[2,3-c]furan is unique due to its specific fusion of thiophene and furan rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8OS |
---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
6-methyl-4,6-dihydrothieno[2,3-c]furan |
InChI |
InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h2-3,5H,4H2,1H3 |
InChI Key |
YHCSCIWFQGDUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CO1)C=CS2 |
Origin of Product |
United States |
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